molecular formula C8H5N3O B12887475 2-(Amino(furan-2-yl)methylene)malononitrile

2-(Amino(furan-2-yl)methylene)malononitrile

Cat. No.: B12887475
M. Wt: 159.14 g/mol
InChI Key: WJBPXLHRBJNSDR-UHFFFAOYSA-N
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Description

2-(Amino(furan-2-yl)methylene)malononitrile is an organic compound with the molecular formula C8H5N3O. It is a derivative of malononitrile and furan, featuring an amino group and a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Amino(furan-2-yl)methylene)malononitrile typically involves the condensation of malononitrile with furan-2-carbaldehyde in the presence of a base. A common method includes the use of piperidine as a catalyst in ethanol under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Amino(furan-2-yl)methylene)malononitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed.

    Cycloaddition: Catalysts such as Lewis acids can facilitate these reactions.

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, amine derivatives, and substituted furan derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.

    Biology: The compound has shown promise in the development of bioactive molecules with potential therapeutic effects.

    Medicine: Research has explored its use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2-(Amino(furan-2-yl)methylene)malononitrile involves its interaction with various molecular targets. The amino group and the furan ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Amino(furan-2-yl)methylene)malononitrile is unique due to its combination of a furan ring and an amino group, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and form diverse products makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

2-[amino(furan-2-yl)methylidene]propanedinitrile

InChI

InChI=1S/C8H5N3O/c9-4-6(5-10)8(11)7-2-1-3-12-7/h1-3H,11H2

InChI Key

WJBPXLHRBJNSDR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=C(C#N)C#N)N

Origin of Product

United States

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